5-Chloro-2-(methylamino)benzophenone
Overview
Description
5-Chloro-2-(methylamino)benzophenone is an impurity of 1,4-Temazepam as well as a decomposition product of Diazepam and other 1,4-benzodiazepine derivatives . It is a substituted derivative of benzophenone .
Synthesis Analysis
An efficient two-step continuous flow synthesis of diazepam, which involves the transformation of 5-chloro-2-(methylamino)benzophenone, has been reported . The synthesis involves N-acylation with an acid chloride in Stage 1. Stage 2 includes a nucleophilic substitution with ammonia followed by an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(methylamino)benzophenone can be represented by the formula C14H12ClNO . The phenyl rings are inclined by 54.39 degrees with respect to one another .Chemical Reactions Analysis
Diazepam, a hypnotic and anxiolytic drug in worldwide use, forms an intermediate product in a mixture of ethanol and sodium hydroxide. The intermediate product slowly decomposes to form 2-(methylamino)-5-chlorobenzophenone imine and 2-(methylamino)-5-chlorobenzophenone .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-(methylamino)benzophenone is 245.70 g/mol . More detailed physical and chemical properties were not found in the sources.Scientific Research Applications
Application in Gas Chromatography
Specific Scientific Field
Analytical Chemistry
Summary of the Application
5-Chloro-2-(methylamino)benzophenone is used in the simultaneous determination of hydrazine and benzylhydrazine in isocarboxazid raw material and tablet formulations by gas chromatography .
Methods of Application or Experimental Procedures
The compound is used as a reagent in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Results or Outcomes
The use of 5-Chloro-2-(methylamino)benzophenone in gas chromatography allows for the effective separation and analysis of hydrazine and benzylhydrazine in isocarboxazid raw material and tablet formulations .
Application in Pharmaceutical Research
Specific Scientific Field
Pharmaceutical Research
Summary of the Application
2-Methylamino-5-chlorobenzophenone is a metabolite of diazepam and has been used as a synthetic intermediate in the synthesis of diazepam .
Methods of Application or Experimental Procedures
In pharmaceutical research, this compound is used as a synthetic intermediate in the production of diazepam, a medication of the benzodiazepine family that typically produces a calming effect .
Results or Outcomes
The use of 2-Methylamino-5-chlorobenzophenone in the synthesis of diazepam contributes to the production of this important medication, which is widely used in the treatment of a range of conditions including anxiety, alcohol withdrawal syndrome, benzodiazepine withdrawal syndrome, muscle spasms, seizures, trouble sleeping, and restless legs syndrome .
Application in Forensic Analysis
Specific Scientific Field
Forensic Science
Summary of the Application
5-Chloro-2-(methylamino)benzophenone has been found in seized etizolam samples . Etizolam is a benzodiazepine analog used for its anxiolytic, hypnotic, and antidepressant properties .
Methods of Application or Experimental Procedures
In forensic analysis, this compound can be used as an analytical reference standard to identify and quantify etizolam in seized samples .
Results or Outcomes
The identification of 5-Chloro-2-(methylamino)benzophenone in seized etizolam samples can provide valuable information in forensic investigations, contributing to the identification and prosecution of illicit drug activities .
Application in Mass Spectrometry
Summary of the Application
5-Chloro-2-(methylamino)benzophenone is used in mass spectrometry, a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
Methods of Application or Experimental Procedures
The compound is used in electron ionization mass spectrometry, a method that involves the interaction of intense electron beams with gas-phase molecules to produce charged ions .
Results or Outcomes
The use of 5-Chloro-2-(methylamino)benzophenone in mass spectrometry allows for the effective identification and quantification of various compounds, contributing to a wide range of research and analytical applications .
Application in the Synthesis of Diazepam
Specific Scientific Field
Pharmaceutical Chemistry
Methods of Application or Experimental Procedures
In the synthesis of diazepam, this compound is used as a synthetic intermediate . Diazepam is a medication of the benzodiazepine family that typically produces a calming effect .
Results or Outcomes
Application in Electron Ionization Mass Spectrometry
Summary of the Application
5-Chloro-2-(methylamino)benzophenone is used in electron ionization mass spectrometry, a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
Safety And Hazards
properties
IUPAC Name |
[5-chloro-2-(methylamino)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMLCMTDCANOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061416 | |
Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methylamino)benzophenone | |
CAS RN |
1022-13-5 | |
Record name | 2-(Methylamino)-5-chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylamino-5-chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(methylamino)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-METHYLAMINOBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4GD5770PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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